4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid
Overview
Description
4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid is an organic compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to a benzoic acid moiety. This compound is notable for its unique chemical structure, which imparts distinct physicochemical properties, making it valuable in various scientific and industrial applications.
Scientific Research Applications
4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s structurally similar to triflusal, a platelet aggregation inhibitor . Triflusal targets COX-1 and inhibits the activation of nuclear factor k-B .
Mode of Action
Triflusal, a structurally similar compound, inhibits cox-1, thereby inhibiting thromboxane a2 and preventing platelet aggregation . It also inhibits the activation of nuclear factor k-B, which regulates the expression of the mRNA of vascular cell adhesion molecule-1 needed for platelet aggregation .
Biochemical Pathways
Triflusal, a structurally similar compound, affects the cyclooxygenase pathway and the nuclear factor k-b pathway .
Result of Action
Salicylanilide esters with 4-(trifluoromethyl)benzoic acid have been assayed in vitro as potential antimycotic agents against eight fungal strains .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid typically involves the reaction of 4-(trifluoromethyl)benzoic acid with hydrazine derivatives under controlled conditions. One common method includes the following steps:
Starting Materials: 4-(trifluoromethyl)benzoic acid and hydrazine hydrate.
Reaction Conditions: The reaction is carried out in a solvent such as ethanol or methanol, under reflux conditions.
Procedure: The mixture is heated to reflux for several hours, allowing the formation of the pyrazole ring through cyclization.
Purification: The product is then purified by recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)benzoic acid: Shares the trifluoromethyl group but lacks the pyrazole ring.
4-(trifluoromethyl)phenylhydrazine: Contains the trifluoromethyl group and hydrazine moiety but lacks the benzoic acid group.
4-(trifluoromethyl)pyrazole: Contains the trifluoromethyl group and pyrazole ring but lacks the benzoic acid group.
Uniqueness
4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid is unique due to the combination of the trifluoromethyl group, pyrazole ring, and benzoic acid moiety. This unique structure imparts distinct physicochemical properties, such as enhanced stability, lipophilicity, and reactivity, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
4-[4-(trifluoromethyl)pyrazol-1-yl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)8-5-15-16(6-8)9-3-1-7(2-4-9)10(17)18/h1-6H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBZERBUMSQUJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C=C(C=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.